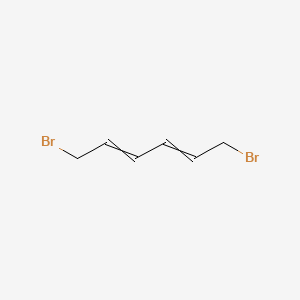
1,6-Dibromohexa-2,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dibromohexa-2,4-diene: is an organic compound with the molecular formula C6H8Br2. It is a conjugated diene with bromine atoms attached to the terminal carbon atoms. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,6-Dibromohexa-2,4-diene can be synthesized through the bromination of hexa-2,4-diene. The reaction typically involves the addition of bromine (Br2) to hexa-2,4-diene in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then separated and purified using industrial-scale distillation and crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1,6-Dibromohexa-2,4-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Addition Reactions: The double bonds in the diene can participate in addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2).
Oxidation and Reduction Reactions: The compound can be oxidized to form dibromohexadienones or reduced to form hexadienes.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Addition Reactions: Conducted in non-polar solvents like dichloromethane or chloroform, often at room temperature.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Formation of 1,6-dihydroxyhexa-2,4-diene or 1,6-diaminohexa-2,4-diene.
Addition Reactions: Formation of 1,2-dibromohexane or 1,4-dibromohexane.
Oxidation and Reduction Reactions: Formation of dibromohexadienones or hexadienes.
Aplicaciones Científicas De Investigación
Chemistry: 1,6-Dibromohexa-2,4-diene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It is also investigated for its potential use in drug development due to its ability to interact with biological molecules .
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals. Its bromine content makes it effective in enhancing the fire resistance of materials .
Mecanismo De Acción
The mechanism of action of 1,6-dibromohexa-2,4-diene involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the formation of new bonds with nucleophiles. In addition reactions, the double bonds in the diene react with electrophiles to form addition products. The compound’s reactivity is influenced by the conjugation of the double bonds and the presence of bromine atoms.
Comparación Con Compuestos Similares
1,4-Dibromo-2-butene: Similar structure but with bromine atoms at different positions.
1,6-Dichlorohexa-2,4-diene: Similar structure but with chlorine atoms instead of bromine.
1,6-Diiodohexa-2,4-diene: Similar structure but with iodine atoms instead of bromine.
Uniqueness: 1,6-Dibromohexa-2,4-diene is unique due to its specific bromine substitution pattern and the conjugation of its double bonds. This structure imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. The presence of bromine atoms also enhances its utility in industrial applications, particularly in the production of flame retardants and other brominated compounds.
Propiedades
Fórmula molecular |
C6H8Br2 |
|---|---|
Peso molecular |
239.94 g/mol |
Nombre IUPAC |
1,6-dibromohexa-2,4-diene |
InChI |
InChI=1S/C6H8Br2/c7-5-3-1-2-4-6-8/h1-4H,5-6H2 |
Clave InChI |
UPCQGURPQYFOKT-UHFFFAOYSA-N |
SMILES canónico |
C(C=CC=CCBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5](/img/structure/B12431502.png)
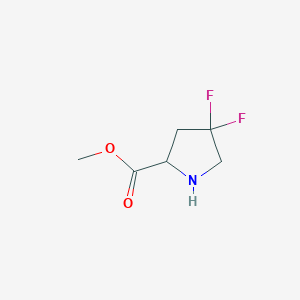
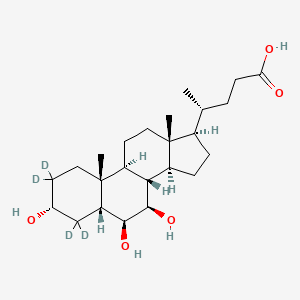
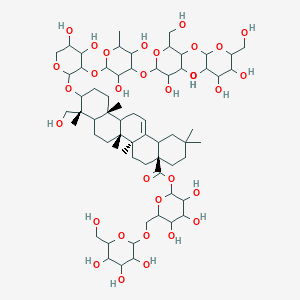

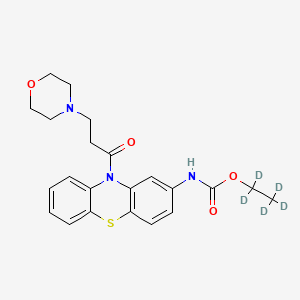
![[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12431549.png)
![tert-butyl N-[2-[[5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate](/img/structure/B12431563.png)

![3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid hydrochloride](/img/structure/B12431577.png)
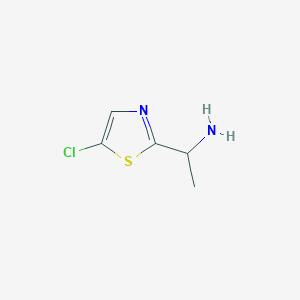
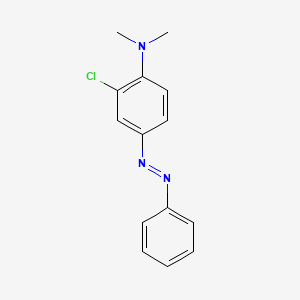
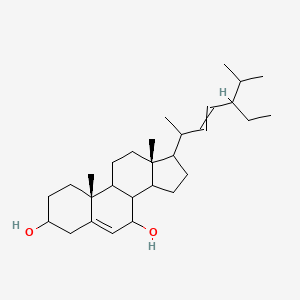
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1R,2S,7R,10S,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12431590.png)
